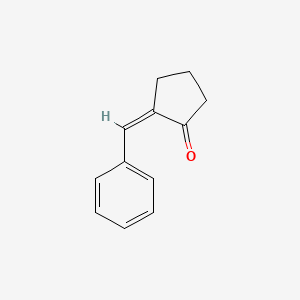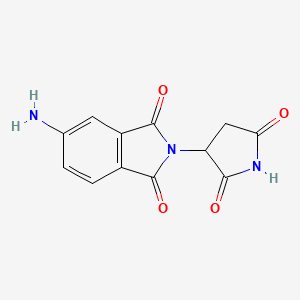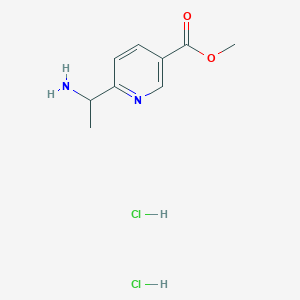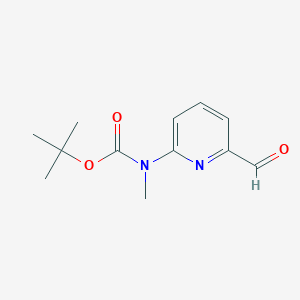![molecular formula C8H14O2 B6604215 6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers CAS No. 2816908-49-1](/img/structure/B6604215.png)
6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxaspiro[3.5]nonan-2-ol, commonly referred to as 6-OSN, is a mixture of diastereomers that has been increasingly studied for its potential applications in the scientific research field. It is a sesquiterpenoid compound with a unique structure and a wide array of possible applications.
Wissenschaftliche Forschungsanwendungen
6-OSN has been studied for its potential applications in the scientific research field. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for use in drug discovery and development. In addition, 6-OSN has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics.
Wirkmechanismus
The exact mechanism of action of 6-OSN is not yet fully understood. However, it is believed that 6-OSN acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the formation of prostaglandins. This inhibition of COX-2 leads to decreased inflammation and pain, making 6-OSN a potential candidate for use in the treatment of inflammatory diseases. In addition, 6-OSN has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects
6-OSN has been found to possess a variety of biochemical and physiological effects. In animal studies, 6-OSN has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 6-OSN has been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics. 6-OSN has also been found to possess anti-convulsant properties, making it a potential candidate for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-OSN in laboratory experiments has both advantages and limitations. One of the main advantages of 6-OSN is its low toxicity, making it safe for use in laboratory experiments. In addition, 6-OSN is relatively easy to synthesize, making it readily available for laboratory experiments. However, 6-OSN is relatively unstable and can be difficult to store for long periods of time. In addition, 6-OSN is sensitive to light and temperature, making it difficult to use in experiments that require long-term storage.
Zukünftige Richtungen
The potential applications of 6-OSN are vast and there are many possible future directions for research. One possible direction is the development of new drugs based on 6-OSN. In addition, further research could be conducted to investigate the potential of 6-OSN to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Further research could also be conducted to investigate the anti-microbial properties of 6-OSN and its potential use in the development of antibiotics. Finally, further research could be conducted to investigate the potential of 6-OSN to treat cancer.
Synthesemethoden
The synthesis of 6-OSN is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of cyclopentenone with 2-vinylpyridine to form an intermediate compound. This intermediate is then treated with an acid catalyst to form an aldehyde, which is then reacted with a Grignard reagent to form an alcohol. Finally, the alcohol is oxidized with a palladium catalyst to form 6-OSN.
Eigenschaften
IUPAC Name |
6-oxaspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWVKZXFSQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.5]nonan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)

![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)